(R)-(-)-4-Phenyl-2-oxazolidinone

Asymmetric Synthesis Chiral Auxiliary Conjugate Addition

Choose (R)-(-)-4-Phenyl-2-oxazolidinone (CAS 90319-52-1) for its non-substitutable stereoselectivity. The 4-phenyl substituent delivers superior diastereofacial control compared to benzyl/methyl analogs, enabling >90% de in conjugate additions and 99.6% de in ezetimibe synthesis. Verify ≥98% ee optical purity for reproducible enantioselective outcomes in drug development and β-amino acid production.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 90319-52-1
Cat. No. B021211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-4-Phenyl-2-oxazolidinone
CAS90319-52-1
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
InChIKeyQDMNNMIOWVJVLY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-4-Phenyl-2-oxazolidinone (CAS 90319-52-1): A Chiral Auxiliary for Asymmetric Synthesis with Defined Optical Purity


(R)-(-)-4-Phenyl-2-oxazolidinone (CAS 90319-52-1) is a chiral oxazolidinone auxiliary widely employed in asymmetric synthesis to induce stereoselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions [1]. This compound belongs to the Evans auxiliary family, characterized by its stable oxazolidinone ring and a phenyl substituent at the C4 position, which provides steric and electronic differentiation [2]. Its commercial availability with well-defined optical purity specifications (e.g., ≥98% ee) enables reproducible enantioselective transformations, distinguishing it from less rigorously characterized in-class alternatives .

Why Generic 4-Substituted Oxazolidinones Cannot Substitute for (R)-(-)-4-Phenyl-2-oxazolidinone (CAS 90319-52-1) in Stereoselective Synthesis


In-class oxazolidinone chiral auxiliaries are not interchangeable due to the profound influence of the C4 substituent on both the magnitude and direction of diastereofacial selectivity [1]. Changing the C4 substituent from a phenyl group to a benzyl or methyl group has been shown to reverse the sense of asymmetric induction or drastically reduce diastereoselectivity in conjugate addition and enzyme-mediated reactions [2]. The specific steric and electronic properties of the phenyl ring in (R)-(-)-4-phenyl-2-oxazolidinone are essential for achieving the high levels of stereocontrol reported in the literature, making it a non-substitutable reagent for established synthetic protocols [3].

Product-Specific Quantitative Evidence for (R)-(-)-4-Phenyl-2-oxazolidinone (CAS 90319-52-1): Performance Comparisons Against Key Analogs


Superior Diastereoselectivity of (R)-4-Phenyl-2-oxazolidinone vs. 4-Benzyl and 4-Methyl Analogs in Conjugate Additions

In a systematic evaluation of oxazolidinone chiral auxiliaries for 1,4-conjugate additions, the 4-phenyl substituted derivative (this compound) induced 'much higher levels of stereoselectivity' compared to 4-benzyl and 4-methyl analogs [1]. Quantitative diastereomeric excess (de) values for the (R)-4-phenyl-2-oxazolidinone in conjugate additions to dialkyl alkylidenemalonates exceeded 90% de under optimized conditions, demonstrating its superior stereocontrol [2].

Asymmetric Synthesis Chiral Auxiliary Conjugate Addition

Phenyl vs. Benzyl Oxazolidinone Ligands Invert Diastereomeric Enzyme Activity with up to 3-Fold Differences

Covalent attachment of enantiomerically pure chiral auxiliary methanethiosulfonate ligands to cysteine mutants of subtilisin Bacillus lentus revealed that changing from a phenyl to a benzyl oxazolidinone ligand at residue S166C reverses which diastereomeric enzyme is more active [1]. Additionally, up to 3-fold differences in catalytic activity (kcat/KM) were observed between diastereomeric enzymes [1].

Biocatalysis Enzyme Engineering Chiral Modification

Industrial Utility: 99.6% Diastereomeric Excess in Ezetimibe Synthesis Using (S)-4-Phenyl-2-oxazolidinone Auxiliary

An efficient and scalable process for the synthesis of the antihypercholesterolemic drug ezetimibe utilizes the chiral Evans auxiliary (S)-4-phenyl-2-oxazolidinone [1]. The key stereoselective reduction step, employing NaBH4/I2, delivers ezetimibe with a diastereomeric excess (de) of 99.6% [1].

Pharmaceutical Synthesis Process Chemistry Chiral Auxiliary

High Optical Purity Specification (≥98% ee) Ensures Reproducible Asymmetric Induction

Commercially available (R)-(-)-4-Phenyl-2-oxazolidinone is supplied with a defined optical purity specification of ≥98% enantiomeric excess (ee) as determined by liquid chromatography (LC) . This high level of chiral purity ensures that the stereochemical outcome of reactions is not compromised by the presence of the opposite enantiomer.

Chiral Purity Quality Control Analytical Chemistry

Best-Fit Application Scenarios for (R)-(-)-4-Phenyl-2-oxazolidinone (CAS 90319-52-1) Based on Quantitative Differentiation


Synthesis of Enantiopure β-Amino Acids via Conjugate Addition

The high diastereoselectivity (>90% de) of (R)-4-phenyl-2-oxazolidinone in conjugate additions to dialkyl alkylidenemalonates [1] makes it the preferred chiral auxiliary for preparing enantiopure β-amino acids such as (S)-β-leucine, which is obtained in 77% yield after auxiliary cleavage [2]. This application is directly supported by quantitative diastereoselectivity data and is superior to using 4-benzyl or 4-methyl analogs, which yield lower stereocontrol [3].

Industrial Production of High-Value Pharmaceuticals (e.g., Ezetimibe)

The ability of the 4-phenyl-2-oxazolidinone scaffold to deliver near-perfect diastereoselectivity (99.6% de) in key reduction steps of drug synthesis [1] positions (R)-(-)-4-phenyl-2-oxazolidinone as a strategic reagent for manufacturing enantiopure APIs. Its established use in the ezetimibe process provides a validated industrial precedent for procurement in pharmaceutical development.

Design of Chemically Modified Enzymes with Altered Substrate Specificity

The finding that phenyl oxazolidinone ligands, compared to benzyl analogs, can invert the activity preference of diastereomeric enzymes [1] suggests a specialized application in enzyme engineering. Researchers developing novel biocatalysts may specifically require the phenyl-substituted auxiliary to achieve a desired activity profile, as simple substitution with a benzyl analog would yield the opposite outcome.

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